![molecular formula C10H6F3N3O2 B2384581 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 25373-61-9](/img/structure/B2384581.png)

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole

描述

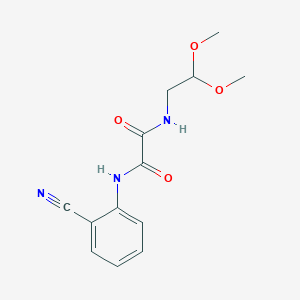

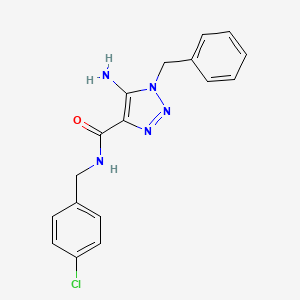

1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-imidazole (1-[2-NTPI]) is a synthetic organic compound that is widely used in scientific research. It is a nitrogen-containing heterocyclic compound that is composed of an imidazole ring with a nitro group and a trifluoromethyl group attached to the ring. 1-[2-NTPI] has been found to be useful in a variety of applications, such as the synthesis of pharmaceuticals, the development of new catalysts, and the study of reaction mechanisms.

科学研究应用

Derivatization of Amino Acids in Kombucha Beverages

- Application : FNBT is used as a reagent to derivatize free amino acids in kombucha beverages. The microwave-assisted derivatization procedure, followed by high-performance liquid chromatography (HPLC) analysis, allows for efficient determination of amino acids in kombucha prepared from various dry fruits (e.g., Crataegus, Morus alba, Sorbus aucuparia, Berberis vulgaris, Rosa canina, and black tea) .

Metabolite Detection: Flutamide Derivatives

- Application : FNBT has been detected as a new N-oxidized metabolite of flutamide. Understanding its formation and interactions is relevant for drug metabolism studies .

DNA Interaction Studies

- Application : Spectral techniques (e.g., NMR) are used to investigate FNBT’s interaction with calf thymus DNA. This sheds light on its mechanisms and potential applications .

S-Trifluoromethylation of Thiophenols

- Application : FNBT, along with other reagents, enables visible-light-promoted S-trifluoromethylation of thiophenols. The electronic nature of the substrate influences the reaction yield .

作用机制

Target of Action

Imidazole derivatives are known to exhibit a broad range of chemical and biological properties . They have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .

Biochemical Pathways

It is known that imidazole derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

属性

IUPAC Name |

1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O2/c11-10(12,13)7-1-2-8(9(5-7)16(17)18)15-4-3-14-6-15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZWGVPOLFJCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2384500.png)

![2-[2-Chloro-5-(trifluoromethyl)phenyl]imino-8-methoxychromene-3-carboxamide](/img/structure/B2384503.png)

![1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2384504.png)

![2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2384515.png)

![(5Z)-2-methylsulfanyl-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2384517.png)

![2-benzamido-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2384518.png)